molecular formula C16H14O2 B14084128 3-Biphenyl-4-yl-acrylic acid methyl ester

3-Biphenyl-4-yl-acrylic acid methyl ester

Cat. No.: B14084128
M. Wt: 238.28 g/mol
InChI Key: UHUGJJAYJFINJA-UHFFFAOYSA-N
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Description

3-Biphenyl-4-yl-acrylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The acrylic acid methyl ester moiety adds a functional group that can participate in various chemical reactions, making this compound valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenyl-4-yl-acrylic acid methyl ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-4-yl-acrylic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Biphenyl-4-carboxylic acid derivatives.

    Reduction: Biphenyl-4-ylmethanol derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3-Biphenyl-4-yl-acrylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Biphenyl-4-yl-acrylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Biphenyl-4-yl-acrylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis, offering distinct advantages in terms of reaction conditions and product yields compared to its analogs.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-(4-phenylphenyl)prop-2-enoate

InChI

InChI=1S/C16H14O2/c1-18-16(17)12-9-13-7-10-15(11-8-13)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

UHUGJJAYJFINJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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